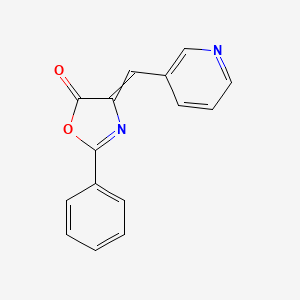
2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Vue d'ensemble
Description
2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is a heterocyclic compound that features both an oxazoline and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one typically involves the condensation of 2-phenyl-2-oxazoline-5-one with 3-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired oxazoline product.
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted oxazolines and pyridines, which can have different functional groups attached depending on the reagents and conditions used .
Applications De Recherche Scientifique
2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazines: These compounds contain a six-membered ring with two adjacent nitrogen atoms and have various biological activities.
Uniqueness
2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is unique due to its combination of an oxazoline and a pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H10N2O2 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H10N2O2/c18-15-13(9-11-5-4-8-16-10-11)17-14(19-15)12-6-2-1-3-7-12/h1-10H |
Clé InChI |
VLVHAYVBYFGEEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
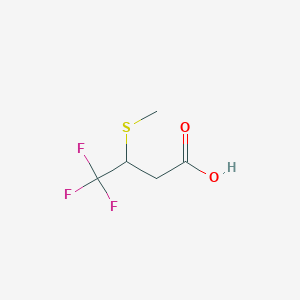


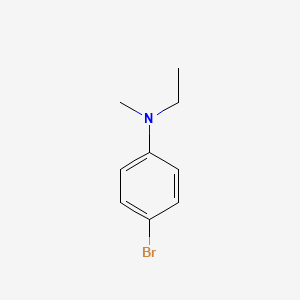
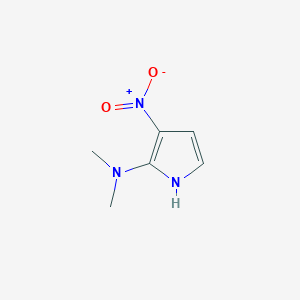
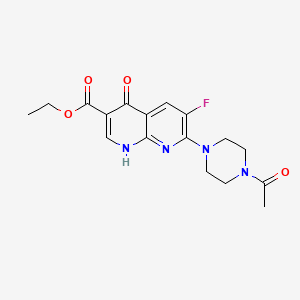
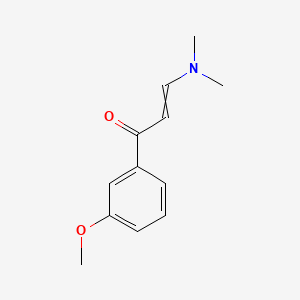
![3-vinyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B8663647.png)
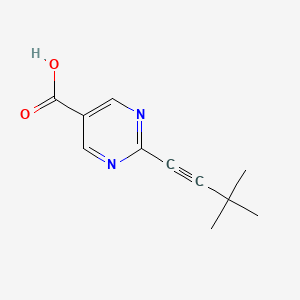
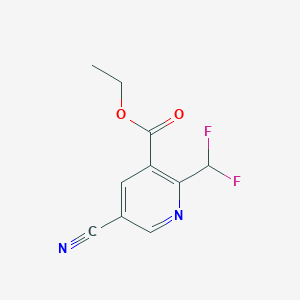
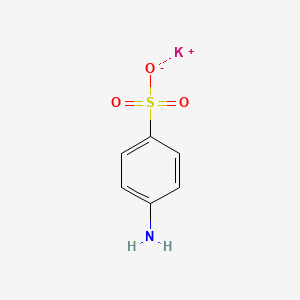
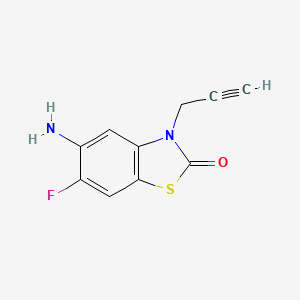
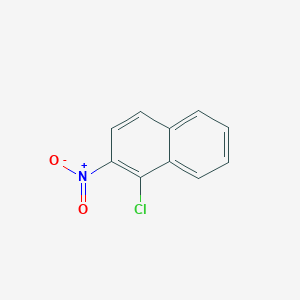
![1-Heptanol, 7-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8663690.png)
